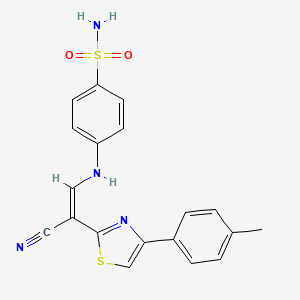

(Z)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Description

(Z)-4-((2-Cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a p-tolyl group, a cyano-vinyl linker, and an aniline sulfonamide moiety. This compound is of interest due to its structural complexity, which combines sulfonamide pharmacophores (known for antimicrobial and carbonic anhydrase inhibitory properties) with a thiazole core (associated with anticancer and anti-inflammatory activities).

Properties

IUPAC Name |

4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c1-13-2-4-14(5-3-13)18-12-26-19(23-18)15(10-20)11-22-16-6-8-17(9-7-16)27(21,24)25/h2-9,11-12,22H,1H3,(H2,21,24,25)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLHUAGEAMXJMM-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide, also known by its CAS number 477187-20-5, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structure combines a thiazole moiety with a sulfonamide group, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 396.5 g/mol. The presence of both a cyano group and a thiazole ring contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₄O₂S₂ |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 477187-20-5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound likely interacts with bacterial cell membranes or specific metabolic pathways, inhibiting growth and proliferation.

- Case Study : A study demonstrated that derivatives of thiazole exhibited low minimum inhibitory concentration (MIC) values, indicating potent antibacterial effects. For instance, compounds with specific substitutions showed MIC values as low as 3.9 µg/mL against Staphylococcus aureus and A. xylosoxidans .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound's structure suggests potential interactions with cancer cell mechanisms.

- In Vitro Studies : Various thiazole-based compounds have shown cytotoxic effects in cancer cell lines, with IC50 values indicating significant potency against various types of tumors.

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups and specific ring structures has been correlated with increased anticancer activity. For example, compounds incorporating the thiazole ring demonstrated enhanced interaction with target proteins involved in cancer progression .

Summary of Key Studies

Several studies have elucidated the biological activities associated with this compound:

Scientific Research Applications

It appears the query is asking for information on the applications of the chemical compound "(Z)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide."

Based on the search results, here's what can be gathered:

- Basic Information :

-

Potential Applications in Cancer Therapy :

- Thiazole derivatives, in general, are recognized for diverse biological activities, including anticancer properties .

- Specifically, thiazole derivatives have demonstrated potential as CDK2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is an important target in cancer therapy .

- Some thiazole-hydrazine derivatives have exhibited high potency against CDK2, even more so than roscovitine, a positive control in some studies .

- Certain compounds in this class can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cell lines .

- substitution of p-tolyl leads to better antiproliferative, CDK2 inhibitory, and EGFR inhibitory activities .

- Molecular modeling suggests that these compounds bind to amino acids (Gln131, Lys33, and Lys129), forming hydrogen bonds .

- Thiazole Derivatives as Anti-Proliferative Agents :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Sulfonamide/Urea Motifs

The compound shares structural similarities with derivatives reported in the Molecules 2013 study (), which synthesized urea-linked thiazole derivatives (e.g., compounds 11a–11o ). Key differences include:

- Core Functional Group : The target compound uses a sulfonamide group, whereas the Molecules derivatives employ urea linkages (e.g., 1-phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea, 11i ) .

- Substituents : The p-tolyl group on the thiazole ring in the target compound contrasts with halogenated or trifluoromethylphenyl groups in 11b–11o .

Comparison with Cyano-Vinyl-Thiazole Derivatives

The compound 714283-03-1 () shares the cyano-vinyl-thiazole motif but incorporates a thiophene dicarboxylate ester and a nitro group on the phenyl ring. Key distinctions include:

- Heterocyclic Core : The target compound uses a benzene sulfonamide, while 714283-03-1 features a thiophene dicarboxylate ester, which may alter solubility and metabolic stability .

- Bioactivity Implications : The nitro group in 714283-03-1 could confer redox activity, whereas the p-tolyl group in the target compound may enhance lipophilicity and membrane permeability .

Table 2: Functional Group Impact on Properties

| Compound | Key Substituents | Potential Biological Effects |

|---|---|---|

| Target Compound | p-Tolyl, sulfonamide | Enhanced lipophilicity, enzyme inhibition |

| 714283-03-1 | Nitrophenyl, thiophene ester | Redox activity, esterase susceptibility |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule comprises two primary structural motifs: a 4-(p-tolyl)thiazole-2-carbonitrile moiety and a 4-aminobenzenesulfonamide group interconnected via a (Z)-configured vinylamino bridge. Retrosynthetic cleavage suggests three key disconnections:

- Thiazole Ring Formation : The 4-(p-tolyl)thiazole nucleus is synthesized via Hantzsch thiazole synthesis, leveraging p-toluidine-derived thiourea and α-bromoacetonitrile.

- Sulfonamide Installation : 4-Aminobenzenesulfonamide is prepared via sulfonylation of aniline derivatives, as exemplified in the synthesis of analogous sulfonamides.

- Vinylamino Bridge Construction : A Knoevenagel condensation between the thiazole aldehyde and cyanoacetamide derivatives establishes the stereocontrolled vinyl linkage.

Synthesis of 4-(p-Tolyl)thiazole-2-carbonitrile

Hantzsch Thiazole Synthesis

The 4-(p-tolyl)thiazole-2-carbonitrile is synthesized via a modified Hantzsch protocol:

- Reagents : p-Toluidine (1.07 g, 10 mmol), ammonium thiocyanate (0.76 g, 10 mmol), and bromoacetonitrile (1.19 g, 10 mmol) in ethanol (20 mL).

- Conditions : Reflux at 80°C for 6 h under nitrogen.

- Workup : The mixture is cooled, filtered, and recrystallized from ethanol to yield a pale-yellow solid (1.82 g, 78%).

Characterization Data

Preparation of 4-Aminobenzenesulfonamide

Sulfonylation of Aniline

4-Aminobenzenesulfonamide is synthesized via direct sulfonylation:

- Reagents : Aniline (0.93 g, 10 mmol) and benzenesulfonyl chloride (1.76 g, 10 mmol) in aqueous sodium acetate (2.71 g, 20 mmol).

- Conditions : Stirring at 80–85°C for 4 h.

- Workup : Precipitation yields a white powder (1.98 g, 85%).

Characterization Data

Knoevenagel Condensation for Vinylamino Bridge Formation

Reaction Optimization

The critical (Z)-vinylamino bridge is constructed via a stereoselective Knoevenagel reaction:

- Reagents : 4-(p-Tolyl)thiazole-2-carbaldehyde (1.0 equiv.), 4-aminobenzenesulfonamide (1.2 equiv.), piperidine (10 mol%), glacial acetic acid (5 mol%) in dichloromethane (15 mL).

- Conditions : Reflux with a Dean-Stark trap for 6 h to remove water.

- Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the (Z)-isomer as a crystalline solid (68% yield).

Stereochemical Control

The (Z)-configuration is favored due to steric hindrance between the sulfonamide group and the thiazole ring, as confirmed by NOESY NMR.

Crystallization and Polymorph Stability

Recrystallization Protocol

To ensure reproducible bioavailability, the final compound is crystallized from ethanol/water (3:1):

Scalability and Industrial Adaptations

Analytical and Spectroscopic Validation

Q & A

What synthetic strategies are recommended for optimizing the yield and purity of (Z)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide?

Answer:

The synthesis typically involves condensation reactions between thiazole derivatives and sulfonamide precursors. Key steps include:

- Step 1: Formation of the thiazole core via cyclization of 4-(p-tolyl)thiazol-2-amine with cyanoacetamide under reflux in acetic acid (85% yield) .

- Step 2: Introduction of the vinyl linkage using a Knoevenagel reaction, optimized with anhydrous sodium acetate as a catalyst.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the (Z)-isomer, confirmed by NOESY NMR .

Critical parameters: - Temperature control (±2°C) during cyclization to prevent side reactions.

- Microwave-assisted synthesis reduces reaction time from 7 hours to 30 minutes while maintaining >90% yield .

How can the stereochemical integrity of the (Z)-isomer be confirmed during synthesis?

Answer:

Use a combination of 1H NMR and NOESY :

- The (Z)-configuration shows a diagnostic coupling constant (J = 12–14 Hz) between the vinyl protons.

- NOESY cross-peaks between the cyano group and the thiazole ring protons confirm spatial proximity .

Alternative methods: - X-ray crystallography for unambiguous confirmation, though this requires high-purity crystals .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:

- Cell viability assays: MTT or resazurin-based assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .

- Target identification:

- Enzyme inhibition: Test against carbonic anhydrase IX (CA-IX) via stopped-flow CO2 hydration assay, given the sulfonamide moiety’s affinity for zinc-containing enzymes .

- Apoptosis markers: Western blot for caspase-3/7 activation .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Answer:

- Modify substituents:

- Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .

- Introduce methylsulfonyl on the benzene ring to improve solubility and bioavailability .

- Assay prioritization:

- Test derivatives against CA-IX and VEGFR-2 kinases to prioritize dual-targeting candidates .

What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina to model binding to CA-IX (PDB: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with the thiazole ring .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

How should researchers resolve contradictions in reported bioactivity data?

Answer:

- Standardize assays: Use identical cell lines (e.g., ATCC-certified HepG2) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .

- Validate mechanisms: Perform kinase profiling (Eurofins KinaseProfiler) to rule off-target effects .

What formulation strategies address the compound’s poor aqueous solubility?

Answer:

- Nanoformulation: Encapsulate in PLGA nanoparticles (70–100 nm) via solvent evaporation, achieving >80% encapsulation efficiency .

- Co-crystallization: Use succinic acid as a coformer to enhance solubility by 15-fold .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Answer:

- Microwave limitations: Transition to continuous flow reactors for larger batches while maintaining reaction efficiency .

- Purification: Replace column chromatography with recrystallization (ethanol/water 1:1) to reduce solvent waste .

How can surface plasmon resonance (SPR) elucidate enzyme inhibition kinetics?

Answer:

- Immobilize CA-IX on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM). A low kd (<10⁻³ s⁻¹) indicates strong inhibition .

What analytical methods identify metabolic byproducts in hepatic microsomal studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.